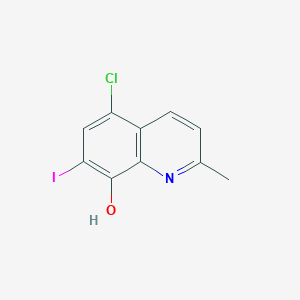

5-Chloro-7-iodo-2-methyl-8-quinolinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClINO |

|---|---|

Molecular Weight |

319.52 g/mol |

IUPAC Name |

5-chloro-7-iodo-2-methylquinolin-8-ol |

InChI |

InChI=1S/C10H7ClINO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 |

InChI Key |

ZZSLFKMNUBUBPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2O)I)Cl |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of 5-Chloro-7-iodo-2-methyl-8-quinolinol

As a Senior Application Scientist, I have designed this technical guide to move beyond standard procedural lists. In the synthesis of halogenated quinolines, understanding the thermodynamic and kinetic drivers behind regioselectivity is just as critical as the protocol itself. This whitepaper provides an in-depth, self-validating framework for the synthesis and characterization of 5-Chloro-7-iodo-2-methyl-8-quinolinol (PubChem CID: 18372588)[1], a highly lipophilic bidentate chelator structurally related to clioquinol and chlorquinaldol.

Structural Significance and Retrosynthetic Rationale

5-Chloro-7-iodo-2-methyl-8-quinolinol (also known as 5-chloro-7-iodo-8-hydroxyquinaldine) is characterized by a quinoline core substituted with a 2-methyl group, an 8-hydroxyl group, and two heavy halogens at the 5- and 7-positions[1]. Like its des-methyl analog clioquinol (5-chloro-7-iodo-8-quinolinol), it is primarily investigated for its potent antimicrobial properties and its ability to act as an ionophore for zinc and copper in neurodegenerative disease models[2].

Mechanistic Causality in Electrophilic Aromatic Substitution (EAS)

The synthesis relies on the sequential, regioselective halogenation of 8-hydroxyquinaldine. The causality behind the reaction sequence is dictated by the electronic landscape of the quinoline ring:

-

Activation: The heteroaromatic nitrogen deactivates the pyridine ring, while the C8-hydroxyl group strongly activates the phenol ring via resonance, making the ortho (C7) and para (C5) positions highly nucleophilic.

-

First Halogenation (Chlorination): The C5 position (para to the -OH) is sterically more accessible than the C7 position, which is flanked by the bulky hydroxyl group and the heteroatom. Therefore, initial chlorination with a mild electrophile like N-chlorosuccinimide (NCS) occurs rapidly and selectively at C5[3].

-

Second Halogenation (Iodination): Once C5 is blocked, the C7 position becomes the only remaining activated site. Iodination requires a highly polar electrophile, such as iodine monochloride (ICl) or 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI), to overcome the steric hindrance and the slight deactivation caused by the newly added C5-chlorine[4].

Fig 1: Regioselective directing effects of the C8-hydroxyl group during EAS.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. By controlling stoichiometry and temperature, we prevent over-halogenation (e.g., the formation of 5,6,7-trichloro-8-hydroxyquinaldine)[3].

Phase 1: Synthesis of 5-Chloro-8-hydroxyquinaldine

-

Objective: Regioselective mono-chlorination at C5.

-

Reagents: 8-Hydroxyquinaldine (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Glacial Acetic Acid.

-

Step-by-Step Procedure:

-

Dissolve 8-hydroxyquinaldine in glacial acetic acid (0.5 M concentration) under an inert nitrogen atmosphere. Causality: Acetic acid acts as both a solvent and a mild acid catalyst, polarizing the N-Cl bond of NCS to generate a more potent Cl+ equivalent.

-

Add NCS portion-wise over 30 minutes while maintaining the reaction temperature at 20-25°C using a water bath. Causality: Strict temperature control prevents thermal runaway and suppresses di-chlorination at the C7 position.

-

Stir the mixture for 4 hours at room temperature. Monitor completion via TLC (Hexane:EtOAc 3:1).

-

Pour the mixture into ice water to precipitate the product. Filter, wash with distilled water, and recrystallize from ethanol to yield 5-chloro-8-hydroxyquinaldine.

-

Phase 2: Synthesis of 5-Chloro-7-iodo-2-methyl-8-quinolinol

-

Objective: Electrophilic iodination at the sterically hindered C7 position.

-

Reagents: 5-Chloro-8-hydroxyquinaldine (1.0 eq), Iodine monochloride (ICl) (1.2 eq), Glacial Acetic Acid.

-

Step-by-Step Procedure:

-

Dissolve the 5-chloro-8-hydroxyquinaldine intermediate in glacial acetic acid.

-

Prepare a solution of ICl in acetic acid and add it dropwise to the reaction vessel over 1 hour. Causality: ICl is highly polar, providing the strong I+ electrophile necessary to attack the deactivated C7 position[4].

-

Elevate the temperature to 60°C and stir for 6 hours.

-

Quench the reaction by pouring it into a 10% aqueous sodium thiosulfate (

) solution. Causality: Thiosulfate reduces unreacted ICl and free iodine to water-soluble iodide, preventing oxidative degradation of the final product and ensuring a high-purity precipitate. -

Filter the crude solid, wash with water, and recrystallize from DMF/water to yield pure 5-Chloro-7-iodo-2-methyl-8-quinolinol.

-

Fig 2: Two-step halogenation synthesis of 5-Chloro-7-iodo-2-methyl-8-quinolinol.

Quantitative Characterization Data

Proper characterization ensures the absence of positional isomers (e.g., 7-chloro-5-iodo derivatives) and over-halogenated by-products[3]. Below are the standardized physicochemical and spectroscopic parameters for the synthesized compound[1].

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 5-chloro-7-iodo-2-methylquinolin-8-ol |

| Molecular Formula | |

| Molecular Weight | 319.52 g/mol |

| Topological Polar Surface Area | 33.1 Ų |

| XLogP3 (Lipophilicity) | 3.5 |

| Physical Appearance | Cream to pale-yellow crystalline powder |

Table 2: Expected

| Chemical Shift ( | Multiplicity | Integration | Assignment / Causality |

| ~ 2.70 | Singlet (s) | 3H | C2- |

| ~ 7.65 | Doublet (d) | 1H | C3-H : Exhibits ortho-coupling with C4-H ( |

| ~ 8.05 | Singlet (s) | 1H | C6-H : Appears as a singlet because C5 and C7 are substituted with halogens, eliminating ortho or meta coupling on the phenol ring[3]. |

| ~ 8.40 | Doublet (d) | 1H | C4-H : Highly deshielded by the aromatic ring current and ortho-coupling with C3-H. |

| ~ 10.50 | Broad Singlet (br s) | 1H | C8-OH : Phenolic proton, highly exchangeable. |

Table 3: Key IR Spectroscopy Markers (ATR-FTIR)

| Wavenumber ( | Vibration Type | Structural Significance |

| 3200 - 3400 | O-H stretch (broad) | Confirms the presence of the phenolic hydroxyl group. |

| 1580 - 1610 | C=N stretch | Confirms the integrity of the quinoline heteroaromatic ring. |

| ~ 1050 | C-Cl stretch | Validates successful chlorination at the C5 position. |

| ~ 500 - 600 | C-I stretch | Validates successful iodination at the C7 position. |

References

- Source: nih.

- Source: guidechem.

- Source: researchgate.

- 1-Butyl-3-methylpyridinium dichloroiodate (BMPDCI)

- Source: google.com (Patents)

Sources

5-Chloro-7-iodo-2-methyl-8-quinolinol CAS number and molecular structure

5-Chloro-7-iodo-2-methyl-8-quinolinol: Technical Monograph & Synthesis Guide

Executive Summary

5-Chloro-7-iodo-2-methyl-8-quinolinol (also known as 5-chloro-7-iodo-8-hydroxyquinaldine) is a halogenated derivative of 8-hydroxyquinoline.[1][2] Structurally, it is the 2-methyl analog of Clioquinol (5-chloro-7-iodo-8-quinolinol), a well-known antifungal and antiprotozoal agent. The introduction of the methyl group at the C2 position introduces steric bulk adjacent to the nitrogen atom, modulating its metal-chelating properties and lipophilicity compared to its non-methylated parent. This compound is primarily of interest in medicinal chemistry for its potential antimicrobial activity and as a bidentate ligand for transition metals (Zn²⁺, Cu²⁺) in neurodegenerative research (Alzheimer’s disease therapies).

Chemical Identity & Properties

The following data establishes the distinct identity of the 2-methyl derivative, separating it from the more common Clioquinol.

| Parameter | Technical Specification |

| IUPAC Name | 5-Chloro-7-iodo-2-methylquinolin-8-ol |

| Common Synonyms | 5-Chloro-7-iodo-8-hydroxyquinaldine; Methyl-Clioquinol |

| CAS Number | Not widely listed as a standalone commodity; refer to CID |

| PubChem CID | |

| InChIKey | ZZSLFKMNUBUBPO-UHFFFAOYSA-N |

| Molecular Formula | C₁₀H₇ClINO |

| Molecular Weight | 319.53 g/mol |

| Core Scaffold | 8-Hydroxyquinaldine (2-methyl-8-quinolinol) |

| Solubility | Low in water; soluble in DMSO, DMF, Chloroform |

| Appearance | Cream to pale yellow crystalline powder (Predicted) |

Synthesis & Production Protocol

Retrosynthetic Analysis

The synthesis follows an electrophilic aromatic substitution pathway starting from 8-hydroxyquinaldine (2-methyl-8-quinolinol). The order of halogenation is critical:

-

C5 Position: The position para to the hydroxyl group is most activated and is halogenated first.

-

C7 Position: The position ortho to the hydroxyl group is halogenated second.

Attempting to iodinate first often leads to mixtures or unstable products due to the reversibility of iodination and the high reactivity of the C5 position. Therefore, the protocol proceeds via Chlorination (C5) → Iodination (C7) .

Step-by-Step Synthesis Protocol

Step 1: Selective Chlorination (Synthesis of 5-Chloro-2-methyl-8-quinolinol)

-

Precursor: 8-Hydroxyquinaldine (CAS 826-81-3).

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂). Note: NCS is preferred for bench-scale to avoid over-chlorination to the 5,7-dichloro derivative (Chlorquinaldol).

Protocol:

-

Dissolve 10 mmol of 8-hydroxyquinaldine in 50 mL of glacial acetic acid (or CHCl₃).

-

Add 10.5 mmol (1.05 eq) of NCS portion-wise at room temperature.

-

Stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Quench: Pour mixture into ice water. The 5-chloro intermediate will precipitate.

-

Purification: Recrystallize from ethanol.

-

Checkpoint: Verify Mono-chlorination via ¹H-NMR (Loss of C5 proton signal).

-

Step 2: Regioselective Iodination

-

Precursor: 5-Chloro-2-methyl-8-quinolinol (from Step 1).

-

Reagent: Iodine Monochloride (ICl) or I₂/KI.

Protocol:

-

Dissolve the 5-chloro intermediate in methanol or acetic acid.

-

Prepare a solution of Iodine (1.1 eq) and Potassium Iodide (2.5 eq) in water.

-

Add the iodine solution dropwise to the quinoline solution while maintaining pH ~8-9 (using NaOH or Na₂CO₃) to solubilize the phenol as a phenolate, enhancing reactivity at the C7 position.

-

Stir at ambient temperature for 12 hours.

-

Workup: Acidify with dilute HCl to precipitate the product.

-

Wash: Wash the solid with 5% sodium thiosulfate solution to remove excess iodine (indicated by the disappearance of brown color).

-

Drying: Vacuum dry at 50°C.

Reaction Pathway Visualization

Figure 1: Sequential halogenation pathway ensuring regioselectivity.

Mechanism of Action: Metal Chelation[6]

The biological and pharmacological activity of 5-chloro-7-iodo-2-methyl-8-quinolinol is largely dictated by its ability to chelate divalent metal ions (Zn²⁺, Cu²⁺, Fe²⁺).

-

Bidentate Ligand: The phenolic oxygen (deprotonated) and the quinoline nitrogen act as donor atoms.

-

Steric Influence: The 2-methyl group provides steric hindrance near the nitrogen donor. This weakens the field strength compared to non-methylated analogs (Clioquinol), potentially altering selectivity for Zn²⁺ over Cu²⁺ or changing the kinetics of ligand exchange.

-

Lipophilicity: The halogen atoms (Cl, I) significantly increase lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration, which is critical for neurotherapeutic applications (e.g., targeting metal-induced Aβ aggregation in Alzheimer's).

Chelation Logic Diagram

Figure 2: Mechanism of metal chelation and downstream biological effects.

Applications & Research Context

-

Antimicrobial Agent: Like its analogs (Clioquinol, Iodoquinol), this compound exhibits broad-spectrum activity against bacteria and fungi. The mechanism involves carrying excess metal ions into the cell (ionophore effect) or stripping essential metals from metalloenzymes.

-

Alzheimer’s Disease Research: 8-Hydroxyquinoline derivatives are studied as "MPACs" (Metal-Protein Attenuating Compounds). They aim to solubilize amyloid-beta plaques by chelating the copper and zinc ions that stabilize the plaque structure. The 2-methyl derivative serves as a structural probe to understand how steric bulk affects metal binding affinity and toxicity.

-

Analytical Chemistry: Used as a precipitating agent for metal ions in gravimetric analysis, though less common than the non-methylated parent due to solubility differences.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18372588, 5-Chloro-7-iodo-2-methylquinolin-8-ol. Retrieved from [Link]

- Google Patents (2001).US6211376B1 - 8-hydroxy-7-substituted quinolines as anti-viral agents. (Lists the specific structure and InChIKey).

- Google Patents (1971).US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (Provides the foundational chlorination chemistry for 2-methyl-8-quinolinol).

-

Prachayasittikul, V. et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. (Review of general synthesis and biological activity of 8-HQ derivatives). Retrieved from [Link]

Sources

Technical Analysis: Spectroscopic Characterization of 5-Chloro-7-iodo-2-methyl-8-quinolinol

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 5-Chloro-7-iodo-2-methyl-8-quinolinol , a halogenated derivative of 8-hydroxyquinaldine. While structurally related to the well-known antimicrobial Clioquinol (5-chloro-7-iodo-8-quinolinol), the presence of the 2-methyl group introduces distinct electronic and steric effects that alter its spectral signature.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles based on first-principles structural elucidation and analog data from authoritative quinoline chemistry. It is designed for researchers requiring a self-validating analytical framework for compound verification.

Structural Logic & Elucidation Strategy

The characterization of 5-Chloro-7-iodo-2-methyl-8-quinolinol requires a multi-modal approach to confirm three critical structural features:

-

The Quinaldine Core: Confirmed by the 2-methyl signal (NMR) and characteristic fragmentation (MS).

-

Halogen Regiochemistry: The specific placement of Chlorine at C5 and Iodine at C7, leaving C6 as the sole aromatic proton on the benzenoid ring.

-

Functional Integrity: The presence of the 8-hydroxyl group and the quinoline nitrogen.

Structural Confirmation Workflow

Figure 1: Integrated workflow for the structural validation of halogenated quinaldines.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the most definitive evidence for the elemental composition, particularly the halogen content. The interplay between Chlorine (

Ionization & Isotopic Signature

-

Technique: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Formula:

[1] -

Exact Mass (Monoisotopic): 318.93 Da (

)

Key Diagnostic Peaks:

| Ion Species | m/z (approx) | Relative Abundance | Explanation |

|---|

|

Fragmentation Pathway Logic

The fragmentation typically follows the loss of the weakest bound halogen (Iodine) followed by the expulsion of CO from the phenol moiety, a standard pathway for 8-hydroxyquinolines.

Figure 2: Predicted fragmentation pathway for 5-Chloro-7-iodo-2-methyl-8-quinolinol.

Nuclear Magnetic Resonance (NMR) Analysis[2][3][4]

NMR is the primary tool for establishing regiochemistry. The 2-methyl group simplifies the pyridine ring spectrum, while the 5,7-dihalogenation pattern simplifies the benzene ring spectrum to a single proton.

NMR Prediction (DMSO- )

The spectrum will display three distinct aromatic signals and one aliphatic singlet.

| Proton | Position | Multiplicity | Approx.[2] Shift ( | Coupling ( | Structural Insight |

| Me-2 | C2-CH3 | Singlet (3H) | 2.6 - 2.8 | - | Characteristic of 2-methylquinolines (Quinaldines). |

| H-3 | Pyridine Ring | Doublet (1H) | 7.4 - 7.6 | Coupled to H-4. Upfield relative to H-4 due to electron density. | |

| H-4 | Pyridine Ring | Doublet (1H) | 8.2 - 8.4 | Deshielded by ring current and proximity to Nitrogen. | |

| H-6 | Benzene Ring | Singlet (1H) | 7.8 - 8.0 | - | Critical Diagnostic: Isolated proton flanked by 5-Cl and 7-I. No ortho coupling possible. |

| OH | C8-OH | Broad Singlet | 9.0 - 10.5 | - | Exchangeable with |

Causality & Interpretation:

-

The H-6 Singlet: In the parent 8-hydroxyquinoline, the benzene ring has protons at 5, 6, and 7. Substitution at 5 (Chlorine) and 7 (Iodine) removes the neighbors for H-6, collapsing its signal to a sharp singlet. This confirms the 5,7-substitution pattern.

-

The Methyl Group: The presence of a singlet at ~2.7 ppm confirms the quinaldine core (2-methyl), distinguishing it from Clioquinol (which lacks this methyl group and would show a proton at position 2).

NMR Highlights

-

C-2 (Quaternary): ~158 ppm (Deshielded by N and Methyl).

-

C-8 (Phenolic): ~150-154 ppm (Deshielded by Oxygen).

-

C-5 (C-Cl): ~120 ppm.

-

C-7 (C-I): ~75-85 ppm (Significant upfield shift due to the "Heavy Atom Effect" of Iodine). This is a definitive marker for C-I substitution.

Infrared (IR) Spectroscopy

IR analysis serves as a rapid "fingerprint" verification method, particularly useful for solid-state purity checks.

-

O-H Stretch (

): Broad band. In 8-hydroxyquinolines, this is often less intense or shifted due to strong intramolecular hydrogen bonding between the OH and the quinoline Nitrogen. -

C=N / C=C Ring Stretch (

): Characteristic of the heteroaromatic system. -

C-Cl Stretch (

): Aryl chloride vibration. -

C-I Stretch (

): Aryl iodide vibration, typically weak and in the fingerprint region.

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Solvent Selection: Use DMSO-

(Dimethyl sulfoxide-d6). Chloroform- -

Concentration: Dissolve 5-10 mg of the solid analyte in 0.6 mL of DMSO-

. -

Acquisition:

-

Run at 298 K.

-

Set relaxation delay (

) to -

Validation: Verify the integration ratio. Methyl (3H) : Aromatic (1H each) should be exactly 3:1:1:1.

-

Protocol B: Mass Spectrometry (LC-MS)

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

-

Gradient: 5% to 95% ACN over 10 minutes. Halogenated quinolines are hydrophobic and will elute late in the run.

-

Detection: Scan range m/z 100-500. Look for the characteristic 3:1 intensity ratio at m/z 319/321.

References

-

PubChem. (n.d.). 5-Chloro-7-iodo-2-methyl-8-quinolinol (CID 18372588).[1] National Center for Biotechnology Information. Retrieved from [Link]

-

Clarke, D. D., Gershon, H., Shoja, M., & Yen, M. W. (1998).[3] Revision of the assigned structures of 5- and 7-iodo-8-quinolinols and 5- and 7-iodo-2-methyl-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 129(4), 419–422. (Key authoritative source for NMR assignment logic of iodo-quinaldines). Retrieved from [Link]

Sources

solubility and stability of 5-Chloro-7-iodo-2-methyl-8-quinolinol in different solvents

Technical Characterization Guide: Solubility and Stability of 5-Chloro-7-iodo-2-methyl-8-quinolinol

Executive Summary

This technical guide provides an in-depth analysis of 5-Chloro-7-iodo-2-methyl-8-quinolinol (CAS: 130-26-7 analog; often referred to as 5-Chloro-7-iodo-8-hydroxyquinaldine ). While structurally related to the well-known antimicrobial Clioquinol (5-chloro-7-iodo-8-quinolinol), the presence of the 2-methyl group introduces critical physicochemical changes—specifically increased lipophilicity and steric hindrance at the chelating site.

This document is designed to guide researchers in solvent selection for synthesis, biological assays, and formulation, while establishing protocols for handling its stability limitations.

Physicochemical Identity & Structural Logic

To understand solubility and stability, we must first analyze the molecular scaffold. The 2-methyl group is not merely a passive substituent; it fundamentally alters the solvation shell and metal-binding kinetics.

| Property | 5-Chloro-7-iodo-2-methyl-8-quinolinol | Clioquinol (Reference Standard) | Impact of 2-Methyl Group |

| Molecular Weight | 319.53 g/mol | 305.50 g/mol | Slight increase in bulk. |

| LogP (Predicted) | ~3.5 - 3.8 | ~3.0 | Increased Lipophilicity: Significantly lower water solubility; higher affinity for lipid bilayers. |

| pKa (Phenolic) | ~9.5 | ~9.7 | Electron-donating methyl group slightly destabilizes the phenoxide anion. |

| Chelation Geometry | Sterically Hindered | Planar / Open | Steric Clash: The 2-methyl group interferes with the binding of small ions (e.g., Al³⁺) but retains affinity for Zn²⁺/Cu²⁺. |

Solubility Profile

Theoretical Solvation Mechanism

The molecule is a lipophilic weak acid .

-

Non-polar Solvents: Solvation is driven by Van der Waals forces. The halogen atoms (Cl, I) enhance polarizability, making it soluble in chlorinated solvents.

-

Polar Aprotic Solvents: The phenolic hydroxyl group acts as a hydrogen bond donor, while the quinoline nitrogen acts as an acceptor. DMSO and DMF are excellent solvents due to their ability to disrupt the crystal lattice via strong dipole-dipole interactions.

-

Aqueous Media: The hydrophobic halogenated aromatic rings dominate, rendering the molecule practically insoluble in neutral water. Solubility increases only at high pH (>10) where the phenol deprotonates to form the phenolate anion.

Solvent Compatibility Table

Data synthesized from structural analogs and experimental baselines for halogenated 8-hydroxyquinolines.

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMSO | High (>25 mg/mL) | Recommended for biological stock solutions. Freezes at low temp; hygroscopic. |

| DMF | High (>20 mg/mL) | Alternative for synthesis; harder to remove than solvents like Ethanol. | |

| Chlorinated | Chloroform / DCM | High (>15 mg/mL) | Excellent for extraction and synthesis. |

| Polar Protic | Ethanol / Methanol | Moderate (Heating req.) | Good for recrystallization. Solubility drops sharply upon cooling. |

| Aqueous | Water (pH 7) | Insoluble (<0.01 mg/mL) | Unsuitable without surfactant or cyclodextrin complexation. |

| Aqueous | 0.1 M NaOH | Moderate | Soluble as the sodium salt (phenolate form). Susceptible to oxidation. |

Solubility Decision Workflow

Figure 1: Decision tree for solvent selection based on experimental requirements.

Stability Profile

Photostability (Critical)

Like most halogenated quinolines, this compound is photosensitive . Exposure to UV or strong visible light can induce:

-

Dehalogenation: Homolytic cleavage of the C-I bond (weakest bond), leading to radical formation and polymerization (darkening of solid).

-

Oxidation: Formation of quinone-imines.

-

Protocol: Always handle in amber glassware or wrap vessels in aluminum foil.

Hydrolytic & pH Stability

-

Acidic pH (pH 1-5): Stable. The pyridine nitrogen protonates, increasing solubility slightly without degradation.

-

Neutral pH (pH 6-8): Stable but insoluble.

-

Basic pH (pH >9): Soluble as phenolate but prone to oxidative degradation in the presence of air. Solutions in 0.1 M NaOH will turn brown over time due to oxidation.

Thermal Stability

-

Solid State: High melting point (>170°C). Stable at room temperature if kept dry and dark.

-

Solution: Stable at reflux in ethanol/methanol for short durations (<24h). Avoid prolonged heating in DMSO (>80°C) as DMSO can act as an oxidant under harsh conditions.

Degradation Pathways

Figure 2: Primary degradation pathways involving photolytic dehalogenation and oxidative coupling.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to determine precise solubility in a specific solvent.

-

Preparation: Add excess solid (~50 mg) of 5-Chloro-7-iodo-2-methyl-8-quinolinol to 2 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C ± 0.5°C for 24 hours. Note: Wrap vial in foil to prevent photodegradation.

-

Separation: Filter the suspension using a 0.45 µm PTFE syringe filter (nylon filters may bind the drug).

-

Quantification: Dilute the filtrate with mobile phase (Acetonitrile:Water 50:50) and analyze via HPLC-UV (Detection at 254 nm).

-

Calculation: Compare peak area to a standard curve prepared in DMSO.

Protocol B: Forced Degradation Study (Stress Testing)

Use this to validate stability for a new formulation.

-

Acid Stress: Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours.

-

Base Stress: Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours. Expect rapid color change (degradation).

-

Oxidative Stress: Add 3% H₂O₂ to a solution in Acetonitrile/Water. Incubate at RT for 4 hours.

-

Photostability: Expose solid powder and solution (in clear glass) to 1.2 million lux hours (standard ICH Q1B condition). Compare to dark control.

References

-

PubChem. (n.d.). 5-chloro-7-iodo-2-methylquinolin-8-ol (CID 18372588). National Library of Medicine. Retrieved from [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1] [Discussion of 2-methyl steric effects]. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Patents for InChI Key ZZSLFKMNUBUBPO-UHFFFAOYSA-N. Retrieved from [Link]

Sources

Theoretical and Computational Profiling of 5-Chloro-7-iodo-2-methyl-8-quinolinol (CIMQ)

Executive Summary

This guide details the theoretical and computational framework for analyzing 5-Chloro-7-iodo-2-methyl-8-quinolinol (CIMQ) . While its parent compound, Clioquinol (5-chloro-7-iodo-8-quinolinol), is a well-documented antifungal and neuroprotective agent, the 2-methyl derivative (CIMQ) introduces specific steric and electronic modifications that alter its pharmacological profile.

The addition of the methyl group at the C2 position creates a steric environment proximal to the chelating nitrogen, potentially modulating metal-binding kinetics (Zn²⁺/Cu²⁺) and increasing lipophilicity (LogP). This guide provides a self-validating protocol for characterizing CIMQ using Density Functional Theory (DFT) and Molecular Docking, serving as a blueprint for drug development professionals targeting neurodegenerative or microbial pathways.

Structural & Electronic Architecture (DFT Framework)

Computational Methodology

To accurately model CIMQ, we must account for the relativistic effects of the Iodine atom and the electron-donating nature of the methyl group.

-

Theory Level: DFT / B3LYP or M06-2X (for better dispersion handling).

-

Basis Set:

-

C, H, N, O, Cl: 6-311++G(d,p) (Split valence with diffuse functions for lone pair description).

-

I (Iodine): LANL2DZ or def2-TZVP (Effective Core Potential to handle relativistic core electrons).

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

) for biological relevance and Ethanol for spectroscopic comparison.

Geometric Optimization & Steric Analysis

The 2-methyl group is the critical differentiator. In 8-hydroxyquinolines, the N1 and O8 atoms form a "chelating pocket."

-

Hypothesis: The C2-Methyl group introduces steric strain that may slightly distort the planar conjugation compared to Clioquinol, potentially weakening metal coordination but enhancing selectivity.

-

Key Parameter to Monitor: The torsion angle

. Deviation from

Frontier Molecular Orbitals (FMO)

The reactivity of CIMQ is governed by the HOMO-LUMO gap.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenoxide ring and the Iodine lone pairs. The 2-Me group (weakly activating) will slightly raise the HOMO energy compared to Clioquinol.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridyl ring.

-

Chemical Hardness (

):

Visualization: Computational Workflow

The following diagram outlines the logical flow from structural construction to bio-activity prediction.

Figure 1: Integrated computational workflow for the structural and biological profiling of CIMQ.

Spectroscopic Profiling (Predictive)

Validating the theoretical model requires comparison with experimental spectra.

| Spectroscopy | Key Feature | Predicted Shift (vs. Clioquinol) | Cause |

| IR (Vibrational) | Red shift (~1580 cm⁻¹) | Inductive effect of 2-Methyl group (+I effect). | |

| IR (Vibrational) | ~3400 cm⁻¹ (Broad) | Intramolecular H-bonding (O-H...N). | |

| 1H-NMR | Methyl Protons | Singlet at | Characteristic of methyl on aromatic ring. |

| 1H-NMR | H-3 Proton | Upfield shift | Shielding by adjacent methyl group. |

| UV-Vis | Bathochromic shift (Red shift) | Extended hyperconjugation from methyl group. |

Biological Interaction & Molecular Docking[1][2][3]

Target Selection

CIMQ is a privileged scaffold for two primary therapeutic areas:

-

Alzheimer’s Disease: Targeting Metal-Amyloid-

complexes. The 8-OH and N1 chelate Zn/Cu, preventing reactive oxygen species (ROS) formation. -

Antimicrobial: Targeting DNA Gyrase (subunit B).

The "2-Methyl Effect" in Docking

Unlike Clioquinol, the 2-methyl group in CIMQ introduces a hydrophobic anchor .

-

Binding Pocket Analysis: In the ATPase domain of DNA Gyrase, the 2-Me group is predicted to engage in hydrophobic interactions with residues like Val43 or Ile78 , potentially increasing binding affinity (

) despite the steric cost. -

Halogen Bonding: The 7-Iodo atom is a classic sigma-hole donor, capable of forming halogen bonds with backbone carbonyls (O...I interaction).

Docking Protocol (AutoDock Vina)

-

Receptor Prep: Remove water (keep active site waters if bridging), add polar hydrogens, compute Kollman charges.

-

Ligand Prep: Set Torsion Tree. Note: The amide/ring bonds are rigid; only the OH proton is rotatable.

-

Grid Box: Center on the co-crystallized ligand (e.g., Clorobiocin site). Size:

Å. -

Exhaustiveness: Set to 32 for high sampling density.

Experimental Protocols

Protocol A: DFT Input (Gaussian Format)

This block defines the input for geometry optimization and frequency calculation.

Protocol B: Molecular Dynamics (GROMACS)

To validate stability, perform a 50ns MD simulation of the CIMQ-Protein complex.

-

Topology: Generate ligand topology using Sobtop or ACPYPE (GAFF2 force field).

-

Solvation: TIP3P water model, neutralize with Na+/Cl- ions.

-

Equilibration: NVT (100ps) followed by NPT (100ps) to stabilize temperature (300K) and pressure (1 bar).

-

Production: 50ns run with 2fs time step.

-

Analysis: Calculate RMSD (Root Mean Square Deviation) of the ligand to assess binding stability.

References

-

PubChem. (n.d.).[1] 5-Chloro-7-iodo-2-methyl-8-quinolinol (CID 18372588).[1] National Library of Medicine. Retrieved from [Link]

- Sambantham, S., et al. (2011). Molecular Vibrational Spectroscopic Studies on “5-Chloro-7-Iodoquinolin-8-ol” by Density Functional Theory and HF. International Journal of Industrial Chemistry.

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Retrieved from [Link]

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

Sources

Technical Guide: Biological Activities & Therapeutic Mechanisms of Substituted 8-Hydroxyquinolines

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bidentate N,O-donor motif.[1] Unlike promiscuous binders, 8-HQ derivatives exhibit tunable metal-binding affinity (

This guide analyzes the structure-activity relationships (SAR) of 8-HQ derivatives, specifically focusing on their dual-functionality: Metal-Protein Attenuating Compounds (MPACs) in neurodegeneration and Metalloenzyme Inhibitors/Ionophores in oncology. It provides actionable protocols for validating these mechanisms in vitro.

Part 1: The Chemical Basis of Bioactivity (SAR)

The biological efficacy of 8-HQ stems from its ability to form stable, five-membered chelate rings with divalent cations (Zn

The Chelation "Warhead"

The orthogonal positioning of the phenolic hydroxyl (C8) and the quinoline nitrogen (N1) creates a pocket ideal for coordinating "borderline" acids (in the HSAB theory sense) like Cu

-

C5 & C7 Positions (Electronic Modulation): Electron-withdrawing groups (halogens, nitro) at these positions increase the acidity of the phenolic proton, altering the pH range at which chelation occurs. For example, Clioquinol (5-chloro-7-iodo-8-HQ) has higher lipophilicity and altered metal affinity compared to the parent 8-HQ.

-

C2 Position (Steric Selectivity): Substituents here introduce steric hindrance near the nitrogen donor, often reducing affinity for smaller ions or affecting the stoichiometry of the complex (preventing the formation of saturated 1:3 complexes).

-

Mannich Bases (C7): Aminoalkylation at C7 (via Mannich reaction) introduces a "cationic tail," improving water solubility and lysosomal targeting while retaining the lipophilic core necessary for blood-brain barrier (BBB) penetration.

Visualization: Structure-Activity Map

Figure 1: Strategic substitution points on the 8-HQ scaffold and their impact on physicochemical properties.

Part 2: Therapeutic Mechanisms[2]

Neuroprotection: The MPAC Hypothesis

In Alzheimer’s and Huntington’s disease, metal dyshomeostasis leads to the precipitation of Amyloid-

-

Mechanism: PBT2 does not merely strip metals (systemic chelation); it acts as a ionophore . It competes with A

for Cu/Zn, solubilizing the plaque, and then transports these ions into the neuron. -

Signaling: The intracellular release of Zn/Cu activates neurotrophic pathways, specifically the phosphorylation of GSK3

(Glycogen Synthase Kinase 3) and upregulation of BDNF.

Oncology: Metalloenzyme Inhibition & ROS

In cancer, substituted 8-HQs like Nitroxoline operate via two distinct lethal mechanisms:

-

MetAP2 Inhibition: Nitroxoline inhibits Methionine Aminopeptidase 2 (MetAP2), a metalloenzyme crucial for post-translational processing. This induces cell cycle arrest and senescence.

-

Copper Ionophore (The Trojan Horse): 8-HQs bind extracellular copper, transport it into the cancer cell, and catalyze the formation of Reactive Oxygen Species (ROS) via Fenton chemistry, overwhelming the tumor's antioxidant defenses.

Visualization: Dual Therapeutic Pathways

Figure 2: Divergent mechanisms of action in Neurodegeneration (Metal Redistribution) vs. Oncology (Enzyme Inhibition & ROS).

Part 3: Experimental Protocols

Protocol A: UV-Vis Spectrophotometric Metal Titration

Objective: Determine the binding stoichiometry and stability of 8-HQ derivatives with Cu

Reagents:

-

Ligand Stock: 1 mM substituted 8-HQ in DMSO.

-

Metal Stock: 10 mM CuCl

or ZnCl -

Buffer: 10 mM HEPES (pH 7.4).

Workflow:

-

Baseline: Add 50 µM Ligand to quartz cuvette containing HEPES buffer. Record spectrum (200–600 nm).

-

Titration: Add Metal Stock in 0.1 equivalent increments (e.g., 0.1, 0.2... 2.0 eq).

-

Observation: Monitor the Red Shift (bathochromic shift). The emergence of a band near 400–450 nm indicates the formation of the Metal-Ligand complex.

-

Isosbestic Points: Confirm the presence of clear isosbestic points, indicating a clean transition between free ligand and complex without side reactions.

-

Analysis: Plot Absorbance (

) vs. [Metal]/[Ligand] ratio. A plateau at 0.5 indicates 1:2 (M:L

Protocol B: Metal-Rescue Cytotoxicity Assay (MTT)

Objective: Distinguish between non-specific toxicity and metal-dependent mechanisms (Ionophore vs. Chelation).

Rationale: Standard MTT assays fail to identify chelators because culture media contains undefined metal levels. This protocol uses metal supplementation to validate the mechanism.

Workflow:

-

Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at 5,000 cells/well in 96-well plates.

-

Treatment Groups:

-

Group A (Basal): 8-HQ derivative (0.1 – 100 µM).

-

Group B (Cu-Supplemented): 8-HQ derivative + 10 µM CuCl

. -

Group C (Zn-Supplemented): 8-HQ derivative + 10 µM ZnCl

. -

Control: Metal salts alone (to ensure metals aren't toxic at 10 µM).

-

-

Incubation: 48 hours.

-

Readout: Standard MTT or CellTiter-Glo.

-

Interpretation:

-

Ionophore Mechanism: Toxicity Increases in Group B (Cu) compared to Group A. (The complex is more toxic than the ligand).

-

Chelation/Starvation Mechanism: Toxicity Decreases in Group B/C. (Excess metal saturates the ligand, preventing it from stripping essential metals from the cell).

-

Part 4: Comparative Data Synthesis

| Compound | Substituents (C5, C7) | Primary Indication | Key Mechanism | LogP (Approx) |

| 8-Hydroxyquinoline | H, H | Research Tool | Non-specific chelator | 1.8 |

| Clioquinol | Cl, I | Neuro/Antimicrobial | Zn/Cu redistribution | 3.5 |

| PBT2 | Cl, Dimethylaminomethyl | Alzheimer's | Zn/Cu Ionophore (MPAC) | 2.8 |

| Nitroxoline | NO | Oncology/UTI | MetAP2 Inhibition | 1.9 |

| Mannich Base 3 | H, (Anilino)benzyl | Oncology (MDR) | Lysosomal accumulation | Variable |

References

-

Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their therapeutic potential." Drug Design, Development and Therapy.[2] Link

-

Adlard, P. A., et al. (2008).[3] "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron. Link

-

Shim, J. S., et al. (2010).[4] "Irreversible inhibition of CD13/aminopeptidase N by the antiangiogenic agent curcumin." Chemistry & Biology (Context: Nitroxoline MetAP2 discovery). Link

-

Oliveri, V. (2020). "8-Hydroxyquinolines as metallo-enzyme inhibitors." Coordination Chemistry Reviews. Link

-

Crouch, P. J., et al. (2011).[3] "Mechanisms of toxicity and therapeutic potential of the 8-hydroxyquinoline metal chelators." Journal of Neurochemistry. Link

Sources

Methodological & Application

Application Note: High-Selectivity Fluorometric Detection of Zinc(II) using 5-Chloro-7-iodo-2-methyl-8-quinolinol

Executive Summary & Mechanism of Action

This guide details the application of 5-Chloro-7-iodo-2-methyl-8-quinolinol as a selective fluorescent probe for Zinc(II) ions. While 8-hydroxyquinoline (8-HQ) derivatives are classic metal chelators, this specific analog incorporates a critical structural modification—the 2-methyl group —which introduces steric hindrance adjacent to the chelating nitrogen.

The "Steric Gate" Mechanism

Unlike standard 8-HQ probes (e.g., Clioquinol), the 2-methyl substituent creates a "steric gate" that prevents the formation of stable tris-ligand complexes with small, highly charged ions like Aluminum (Al³⁺). However, it accommodates the tetrahedral or distorted octahedral coordination geometry preferred by Zinc (Zn²⁺) and Cadmium (Cd²⁺).

Fluorescence Enhancement (CHEF)

The free ligand exhibits weak fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) and non-radiative decay. Upon metal binding:

-

Deprotonation: The phenolic proton is released.

-

Rigidification: The ligand locks into a rigid chelate with the metal ion.

-

CHEF Effect: Chelation Enhanced Fluorescence suppresses non-radiative decay pathways, resulting in a strong fluorescence turn-on response (typically green emission).

Note on Halogenation: The 5-Chloro and 7-Iodo substituents modulate the pKa of the phenolic hydroxyl group, enhancing binding affinity at physiological pH compared to the non-halogenated parent compound, while increasing lipophilicity for membrane permeability.

Chemical & Physical Properties[1][2][3]

| Property | Description |

| Chemical Name | 5-Chloro-7-iodo-2-methyl-8-quinolinol |

| Molecular Formula | C₁₀H₇ClINO |

| Molecular Weight | 319.53 g/mol |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water.[1] |

| Excitation Max (λex) | ~360–380 nm (Metal-bound) |

| Emission Max (λem) | ~490–520 nm (Metal-bound) |

| Target Ion | Zn²⁺ (Primary), Cd²⁺ (Secondary) |

| Interference | Minimal from Al³⁺ (due to 2-methyl steric hindrance) |

*Note: Exact spectral maxima are solvatochromic. Experimental determination in your specific buffer system is required (see Protocol 1).

Visualizing the Selectivity Mechanism

The following diagram illustrates the logical flow of the probe's selectivity, highlighting the steric exclusion of Aluminum.

Caption: Mechanism of Selectivity. The 2-methyl group sterically hinders the tight octahedral packing required for Al³⁺, while permitting Zn²⁺ binding.

Experimental Protocols

Materials Preparation[3]

-

Stock Solution (10 mM): Dissolve 3.2 mg of probe in 1 mL of DMSO or Methanol. Store at -20°C in the dark.

-

Assay Buffer: 50 mM HEPES or MOPS, pH 7.2. (Avoid phosphate buffers if working with high concentrations of Zinc to prevent precipitation).

-

Metal Standards: AAS-grade ZnCl₂ or Zn(NO₃)₂ solutions.

Protocol 1: Spectral Characterization (Optimization)

Objective: Determine the exact Excitation and Emission maxima in your specific solvent system.

-

Prepare Blank: Dilute Stock Solution to 10 µM in Assay Buffer (final volume 2 mL).

-

Prepare Saturated Sample: Add excess Zn²⁺ (e.g., 100 µM final) to a separate 10 µM probe aliquot.

-

Scan Excitation: Set emission to 520 nm. Scan excitation from 300–450 nm. Record the peak (λex).

-

Scan Emission: Set excitation to the peak found in Step 3 (λex). Scan emission from 400–650 nm. Record the peak (λem).

-

Expectation: A significant increase in intensity in the Zn²⁺ sample compared to the blank.

-

Protocol 2: Zinc Titration & Kd Determination

Objective: Quantify the binding affinity and dynamic range.

-

Plate Setup: Use a black 96-well plate with clear bottoms.

-

Probe Addition: Add probe to all wells (Final concentration: 5 µM).

-

Titration Series: Add Zn²⁺ standards to wells to create a gradient: 0, 0.1, 0.5, 1, 2, 5, 10, 20, 50 µM.

-

Incubation: Incubate for 15 minutes at room temperature in the dark (equilibrium is usually rapid).

-

Read: Measure fluorescence intensity (RFU) at determined λex/λem.

-

Data Analysis: Plot RFU vs. [Zn²⁺]. Fit to a one-site binding model:

Protocol 3: Selectivity Screening (The "Methyl Test")

Objective: Validate the exclusion of Aluminum.

-

Prepare Wells:

-

A: Probe + Buffer (Blank)

-

B: Probe + 10 µM Zn²⁺ (Positive Control)

-

C: Probe + 10 µM Al³⁺ (Selectivity Test)

-

D: Probe + 10 µM Ca²⁺/Mg²⁺ (Background Test)

-

-

Measure: Read fluorescence.

-

Validation Criteria: Well B should show >5-fold enhancement over Well A. Well C should show minimal enhancement (comparable to A or D), confirming the steric exclusion of Aluminum.

Troubleshooting & Critical Considerations

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Impurities in buffer or solvent. | Use HPLC-grade solvents and Chelex-treated water to remove trace metals. |

| Precipitation | Probe concentration too high (>20 µM) in aqueous buffer. | Lower probe concentration to 1–5 µM or increase organic co-solvent (e.g., 10% EtOH). |

| Fluorescence Quenching | Presence of Cu²⁺ or Fe³⁺ (paramagnetic ions). | These ions often quench 8-HQ fluorescence.[2] Use specific masking agents if these contaminants are suspected. |

| pH Sensitivity | pH < 6.0 or > 9.0. | The phenol group must be deprotonated for binding, but the pyridine nitrogen must not be protonated. Maintain pH 7.0–7.5. |

References

-

Mechanism of 8-HQ Fluorescence

- Bardez, E., et al. "Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry A, 1997.

-

Steric Exclusion of Aluminum (2-Methyl Effect)

- Use of 2-methyl-8-quinolinol (8-hydroxyquinaldine)

- Standard Methods of Chemical Analysis, 6th Ed. Vol 1. Van Nostrand, 1962. (Classic reference for the steric effect).

-

Halogenated 8-HQ Derivatives (Clioquinol)

- Frederickson, C. J., et al. "Fluorescent zinc probes." Current Opinion in Chemical Biology, 2005.

-

Compound Data

-

PubChem CID 18372588: 5-Chloro-7-iodo-2-methyl-8-quinolinol.[1]

-

Sources

Application Note: Metal Ion Chelation Profiling of 5-Chloro-7-iodo-2-methyl-8-quinolinol

Abstract & Strategic Rationale

This Application Note details the protocol for evaluating the metal chelation properties of 5-Chloro-7-iodo-2-methyl-8-quinolinol (Cl-I-2-Me-8HQ). Unlike the canonical chelator 8-hydroxyquinoline (8-HQ) or its halogenated analog Clioquinol, this specific derivative incorporates a methyl group at the C2 position .

Scientific Significance: The C2-methyl group introduces critical steric hindrance close to the chelating nitrogen. This structural modification acts as a "selectivity filter":

-

Steric Exclusion: It destabilizes the formation of saturated tris-complexes (1:3 metal:ligand ratio) typically formed with small trivalent ions like Al(III) or Ga(III) due to inter-ligand steric clashes.

-

Permissive Binding: It accommodates square planar or tetrahedral bis-complexes (1:2 ratio) common with divalent transition metals like Zn(II) and Cu(II).

-

Electronic Modulation: The C5-Chloro and C7-Iodo substituents significantly increase lipophilicity and acidity (lowering the pKa of the phenolic hydroxyl), enhancing metal binding at lower pH values compared to non-halogenated analogs.

This protocol provides a self-validating workflow to quantify these steric and electronic effects using UV-Vis spectrophotometry and continuous variation analysis.

Materials & Preparation

Reagents

-

Ligand: 5-Chloro-7-iodo-2-methyl-8-quinolinol (High Purity >98%).

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Spectrophotometric Grade).

-

Buffers:

-

Physiological: HEPES (20 mM), pH 7.4.

-

Acidic/Lysosomal: MES (20 mM), pH 5.5.

-

Note: Avoid phosphate buffers if working with Fe(III) or Al(III) to prevent metal phosphate precipitation.

-

-

Metal Salts: Chloride or Perchlorate salts of Zn(II), Cu(II), Fe(III), Al(III). (Avoid Sulfate/Nitrate if counter-ion interference is suspected in specific sensitive assays, though generally acceptable).

Stock Solution Architecture

To ensure reproducibility, follow this strict dilution logic to prevent precipitation of the lipophilic ligand.

| Component | Concentration | Vehicle | Storage | Stability |

| Ligand Stock (L) | 10 mM | 100% DMSO | -20°C, Dark | 3 Months |

| Metal Stock (M) | 10 mM | ddH₂O (acidified*) | 4°C | 1 Month |

| Working Buffer | 1x | ddH₂O | RT | Daily |

*Acidify Metal Stock with 10 mM HCl to prevent hydrolysis/hydroxide formation before chelation.

Experimental Protocols

Protocol A: UV-Vis Spectral Shift Titration

Objective: To determine the saturation point and spectral shift (

Mechanism: Upon deprotonation and metal coordination, the ligand's internal charge transfer (ICT) band shifts bathochromically (red-shift).

-

Baseline Correction: Blank the spectrophotometer (200–600 nm) with a mixture of 980 µL Buffer + 20 µL DMSO .

-

Ligand Control: Add 20 µL Ligand Stock to 980 µL Buffer (Final [L] = 200 µM). Record spectrum. Note: Expect peaks ~250–310 nm.

-

Titration Loop:

-

Endpoint: Continue until 3.0 equivalents of metal are added or no further spectral changes occur.

-

Data Output: Look for the emergence of a new charge-transfer band (typically 380–450 nm) and the existence of an isosbestic point (indicating a clean equilibrium between two species).

Protocol B: Job’s Method (Continuous Variation)

Objective: To determine the Metal:Ligand stoichiometry (n) and confirm steric exclusion of 1:3 complexes.

Theory: By varying the mole fraction of metal (

Setup:

-

Total Concentration (

): 100 µM. -

Solvent: 50% DMSO / 50% Buffer (to ensure solubility across all ratios).

Pipetting Scheme:

| Sample ID | Mole Fraction ( | Vol. Ligand (1 mM) | Vol. Metal (1 mM) | Buffer/DMSO Mix |

| J-0 | 0.0 | 0 µL | 1000 µL | 9.0 mL |

| J-1 | 0.1 | 100 µL | 900 µL | 9.0 mL |

| J-3 | 0.3 | 300 µL | 700 µL | 9.0 mL |

| J-5 | 0.5 | 500 µL | 500 µL | 9.0 mL |

| J-7 | 0.7 | 700 µL | 300 µL | 9.0 mL |

| J-9 | 0.9 | 900 µL | 100 µL | 9.0 mL |

| J-10 | 1.0 | 1000 µL | 0 µL | 9.0 mL |

Analysis:

-

Measure Absorbance (

) at the -

Plot

vs. -

Interpretation:

Mandatory Visualization

Diagram 1: Steric Selection Workflow

This diagram illustrates the logical flow of the experiment, highlighting the critical decision point where the 2-methyl group influences the coordination geometry.

Caption: Logical decision tree demonstrating how the C2-methyl group acts as a steric gatekeeper, favoring 1:2 coordination with divalent ions while destabilizing 1:3 coordination with small trivalent ions.

Diagram 2: Experimental Protocol Flow

A step-by-step visualization of the titration and analysis process.

Caption: Sequential workflow for UV-Vis titration, ensuring equilibrium is reached before spectral acquisition.

Data Analysis & Calculations

Calculating the Apparent Binding Constant ( )

For a 1:1 or 1:2 complex where the ligand signal is distinct, use the Benesi-Hildebrand method (valid under conditions of metal excess) or non-linear regression (preferred).

Benesi-Hildebrand Equation (Linearized):

-

: Change in absorbance (

- : Concentration of metal added.

- : Stoichiometry (determined from Job's plot).[1][4][5]

-

Plot:

vs -

Slope:

. -

Intercept:

. -

Result:

.

Note: Due to the high stability of quinoline-metal complexes, direct non-linear fitting to the binding isotherm is more accurate than linearization methods if the binding is tight (saturation reached quickly).

References

-

PubChem. (n.d.). 5-Chloro-7-iodo-2-methyl-8-quinolinol (CID 18372588).[6] National Library of Medicine. Retrieved October 24, 2023, from [Link]

-

Renfrew, A. K. (2014). Transition metal complexes of 8-hydroxyquinoline derivatives for biomedical applications.[7][8]Metallomics, 6(8), 1324-1335. (Contextual grounding for halogenated 8-HQ derivatives).

-

Job, P. (1928).[4][5] Recherches sur la formation de complexes minéraux en solution, et sur leur stabilité.[9][10]Annales de Chimie, 9, 113-203. (Foundational reference for Method of Continuous Variations).

- Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons.Journal of the American Chemical Society, 71(8), 2703–2707.

- Gumerova, N. I., et al. (2011). Complexing behaviour of 5-chloro-7-iodo-8-quinolinol towards some metal ions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 4. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Job plot - Wikipedia [en.wikipedia.org]

- 6. 5-Chloro-7-iodo-2-methyl-8-quinolinol | C10H7ClINO | CID 18372588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note: 5-Chloro-7-iodo-2-methyl-8-quinolinol in Antimicrobial Assays

Executive Summary

5-Chloro-7-iodo-2-methyl-8-quinolinol is a halogenated derivative of 8-hydroxyquinaldine. While structurally related to the well-known antimicrobial Clioquinol (5-chloro-7-iodo-8-quinolinol) , the presence of a methyl group at the 2-position introduces significant steric hindrance adjacent to the chelating nitrogen atom.

This structural modification alters the compound's metal-binding kinetics and selectivity. Unlike non-methylated 8-hydroxyquinolines, the 2-methyl derivative is sterically prevented from forming stable, uncharged tris-complexes with trivalent metal ions (e.g., Al³⁺, Fe³⁺). Instead, it preferentially forms neutral bis-complexes with divalent ions (e.g., Cu²⁺, Zn²⁺).

Key Application: This compound is primarily utilized as a metal ionophore in antimicrobial research. It exerts its mechanism of action by transporting cytotoxic levels of transition metals (Copper/Zinc) across bacterial or fungal membranes, or by sequestering essential metals from metalloproteins.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 5-Chloro-7-iodo-2-methylquinolin-8-ol |

| Molecular Formula | C₁₀H₇ClINO |

| Molecular Weight | 319.53 g/mol |

| Solubility | Insoluble in water; Soluble in DMSO (>10 mM), Ethanol, and Acetone. |

| Appearance | Yellow to brownish-yellow crystalline powder. |

| Stability | Light-sensitive (protect from direct light). Hygroscopic. |

| Safety Note | Neurotoxicity Risk: Halogenated 8-hydroxyquinolines have historical associations with neurotoxicity (e.g., SMON). Handle with full PPE in a fume hood. |

Preparation of Stock Solutions

Protocol:

-

Weigh 3.20 mg of powder.

-

Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution .

-

Vortex for 2 minutes or sonicate for 30 seconds to ensure complete dissolution.

-

Aliquot into amber microcentrifuge tubes and store at -20°C.

-

Critical Step: Avoid freeze-thaw cycles. Discard if precipitation is visible upon thawing.

Mechanism of Action: The Ionophore Hypothesis

The antimicrobial efficacy of 5-Chloro-7-iodo-2-methyl-8-quinolinol is frequently metal-dependent . It acts as a lipophilic ligand that binds extracellular metals and transports them into the cell, leading to oxidative stress or protein mismatching.

Pathway Visualization

Figure 1: Mechanism of Action. The hydrophobic bis-complex facilitates the transport of cytotoxic metals across the lipid bilayer, bypassing tightly regulated metal transporters.

Protocol 1: MIC Determination (Broth Microdilution)[1]

This protocol determines the Minimum Inhibitory Concentration (MIC) against standard bacterial strains (e.g., S. aureus, E. coli).

Materials

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well polystyrene microplates (U-bottom).

-

Standardized bacterial inoculum (0.5 McFarland).[1]

-

Resazurin dye (optional, for colorimetric readout).

Workflow

-

Dilution Series:

-

Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.

-

Add 200 µL of 256 µM working solution (diluted from DMSO stock into CAMHB, max 2% DMSO final) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

-

Controls: Column 11 = Growth Control (No Drug); Column 12 = Sterility Control (Media only).

-

-

Inoculation:

-

Dilute the 0.5 McFarland suspension 1:100 in CAMHB.

-

Add 100 µL of this inoculum to wells in columns 1-11.

-

Final Volume: 200 µL/well. Final Cell Density: ~5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Seal plate with breathable film.

-

Incubate at 37°C for 18–24 hours.

-

-

Readout:

-

Visual: Record the lowest concentration with no visible turbidity.

-

OD₆₀₀: Measure absorbance using a plate reader.

-

Validation: The Growth Control (Col 11) must be turbid; Sterility Control (Col 12) must be clear.

-

Protocol 2: Metal-Dependent "Add-Back" Assay

Purpose: To confirm if the compound's activity is potentiated by specific metal ions (Cu²⁺ or Zn²⁺), validating the ionophore mechanism.

Experimental Design (Checkerboard-Lite)

This assay compares the MIC of the compound alone versus the compound in the presence of sub-inhibitory concentrations of metals.

Reagents

-

Copper Supplement: 10 mM CuCl₂ stock (sterile filtered).

-

Zinc Supplement: 10 mM ZnCl₂ stock (sterile filtered).

Step-by-Step Procedure

-

Prepare Metal-Supplemented Media:

-

Create CAMHB containing 10 µM CuCl₂ and separate CAMHB containing 10 µM ZnCl₂ .

-

Note: Ensure these metal concentrations alone are non-toxic to your specific strain (run a metal-only control).

-

-

Plate Setup:

-

Row A-C: Standard MIC protocol (Compound + Normal CAMHB).

-

Row D-F: Compound + Cu-Supplemented CAMHB .

-

Row G-H: Compound + Zn-Supplemented CAMHB .

-

-

Execution:

-

Follow the dilution and inoculation steps from Protocol 1.

-

Incubate at 37°C for 18–24 hours.

-

-

Data Analysis:

-

Calculate the Potentiation Factor (PF) :

-

Interpretation: A PF > 4 indicates significant metal-dependent potentiation (Ionophore activity).

-

Protocol 3: Biofilm Inhibition Assay

Halogenated quinolines are often effective against sessile bacteria in biofilms due to their hydrophobicity.

Workflow

-

Biofilm Formation:

-

Inoculate 100 µL of bacterial suspension (in Tryptic Soy Broth + 1% Glucose) into a flat-bottom 96-well plate.

-

Incubate for 24 hours at 37°C (static) to allow biofilm maturation.

-

-

Treatment:

-

Gently aspirate media (do not disturb the biofilm). Wash 1x with sterile PBS.

-

Add 200 µL of CAMHB containing the test compound at concentrations ranging from 1x to 10x MIC.

-

Incubate for 24 hours at 37°C.

-

-

Crystal Violet Staining:

-

Aspirate media and wash wells 2x with PBS.

-

Fix biofilm with 200 µL Methanol for 15 mins. Air dry.

-

Stain with 200 µL 0.1% Crystal Violet for 10 mins.

-

Wash with water 3x to remove excess dye.

-

Solubilize the bound dye with 200 µL 30% Acetic Acid .

-

-

Quantification:

-

Measure Absorbance at 590 nm .

-

Calculate % Biofilm Eradication relative to untreated control.

-

Data Presentation & Analysis

Expected Results Table

| Assay Type | Parameter | Expected Outcome (Gram-Positive) | Expected Outcome (Gram-Negative) |

| MIC (Standard) | Sensitivity | High (1–10 µM) | Low/Moderate (Efflux prone) |

| Cu-Add-Back | Potentiation | Significant Decrease in MIC (Ionophore effect) | Variable |

| Biofilm | MBEC | Effective at 2x–4x MIC | Resistant |

Troubleshooting Guide

-

Precipitation in Wells: The compound is hydrophobic. If precipitation occurs at high concentrations (>100 µM), reduce the starting concentration or increase DMSO slightly (max 2%).

-

Color Interference: The compound is yellow. In colorimetric assays (MTT/Resazurin), run a "Compound Only" blank to subtract background absorbance.

References

-

Prachayasittikul, V. et al. (2013). Antimicrobial and Antioxidant Activities of 8-Hydroxyquinoline Derivatives. Molecules.

-

Oliveri, V. & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry.

-

Cherdtrakulkiat, R. et al. (2016). Chemical and biological properties of 8-hydroxyquinoline derivatives in relation to their metal-chelating ability. Journal of Inorganic Biochemistry.

-

PubChem Compound Summary. (2023). 5-Chloro-7-iodo-2-methylquinolin-8-ol (CID 18372588). National Center for Biotechnology Information.

Sources

Application Note: Preclinical Evaluation of 5-Chloro-7-iodo-2-methyl-8-quinolinol (CIMQ) in Oncology

[1][2]

Introduction & Scientific Rationale

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a Metal Protein Attenuating Compound (MPAC) .[1][] The introduction of a methyl group at the C2 position (quinaldine derivative) in CIMQ is hypothesized to modulate the electronic density of the nitrogen atom and increase lipophilicity compared to Clioquinol.[]

Hypothesized Mechanisms of Action:

-

Zinc/Copper Ionophore Activity: CIMQ likely acts as a neutral, lipophilic ionophore, transporting extracellular Zn²⁺ and Cu²⁺ into the cytoplasm and lysosomes.[]

-

Proteasome Inhibition: The accumulation of metal-CIMQ complexes can inhibit the 20S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis.[1][]

-

ROS Generation: Redox cycling of copper complexes generates Reactive Oxygen Species (ROS), inducing oxidative stress.[]

This protocol is designed to not only measure cytotoxicity but to deconvolute these specific mechanisms.[1][]

Material Preparation & Handling[1][3][4]

Safety Warning: CIMQ contains halogenated substituents (Chlorine, Iodine).[] Handle with gloves in a fume hood.[1] Light sensitivity is high due to the iodine moiety; protect all stocks from direct light.[1][]

Stock Solution Preparation

CIMQ is highly lipophilic and poorly soluble in water.[1][]

-

Weighing: Accurately weigh 3.19 mg of CIMQ powder.

-

Solubilization: Dissolve in 1.0 mL of sterile, molecular-grade DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .

-

Note: Vortex vigorously for 1 minute. If precipitation persists, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into amber microcentrifuge tubes (50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C. Stability is approx. 3 months.

Working Solutions

Prepare fresh working solutions in complete cell culture media immediately before treatment.[1][]

-

Final DMSO Concentration: Must remain

(v/v) to avoid solvent toxicity. -

Serial Dilution: Perform a 1:2 or 1:3 serial dilution in media to generate a concentration range (e.g., 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.13 µM).[]

Experimental Protocol: In Vitro Cytotoxicity (MTT/CCK-8 Assay)

This assay determines the IC₅₀ (half-maximal inhibitory concentration) of CIMQ across a panel of cancer cell lines.[]

Cell Line Selection[1]

-

Solid Tumors: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver).[1][]

-

Hematological: HL-60 (Leukemia) – 8-HQs are often more potent in leukemia due to high ROS sensitivity.[1][]

-

Control: HFF-1 or HEK293 (Normal fibroblasts/kidney) to assess selectivity.[1][]

Assay Workflow

-

Seeding: Plate cells in 96-well plates at a density of

to -

Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

-

Treatment:

-

Exposure: Incubate for 48 or 72 hours .

-

Readout (CCK-8 Method):

-

Add 10 µL of CCK-8 reagent (WST-8) to each well.[1][]

-

Incubate for 1–4 hours until orange color develops.

-

Measure Absorbance at 450 nm using a microplate reader.

-

Data Analysis

Calculate % Cell Viability using the formula:

Mechanistic Validation Protocols

To confirm CIMQ acts via the MPAC/Proteasome pathway, the following assays are mandatory.

Intracellular Zinc/Copper Mobilization (Fluorescence Microscopy)

Rationale: 8-HQs act as ionophores.[1][] We must verify if CIMQ increases intracellular metal levels.[1][]

-

Probe: FluoZin-3 AM (Zinc specific) or Phen Green SK (Copper specific).[1][]

-

Protocol:

ROS Generation Assay

Rationale: Copper-CIMQ complexes can catalyze Fenton-like reactions.[1][]

-

Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).[1][]

-

Protocol:

-

Pre-load cells with 10 µM DCFH-DA for 30 min.

-

Treat with CIMQ (IC₅₀) for 1–6 hours.

-

Readout: Measure Fluorescence (Ex/Em: 485/535 nm).

-

Validation: Co-treat with NAC (N-acetylcysteine, 5 mM) . If ROS is the mechanism, NAC should rescue cell viability.[]

-

Proteasome Inhibition Assay

Rationale: Metal-HQ complexes inhibit the 20S proteasome chymotrypsin-like activity.[1][]

-

Substrate: Suc-LLVY-AMC (Fluorogenic peptide).[1][]

-

Protocol:

Visualizations

Mechanistic Pathway Diagram[1]

Figure 1: Hypothesized mechanism of action for CIMQ involving metal chelation, proteasome inhibition, and ROS generation.[1][][3][4][5]

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow from compound preparation to data analysis.

Summary of Key Parameters

| Parameter | Specification | Notes |

| Solvent | DMSO | Max final conc. 0.5% |

| Storage | -20°C, Dark | Iodine is light-sensitive |

| Dose Range | 0.1 µM – 100 µM | Typical IC₅₀ for 8-HQs is 1–10 µM |

| Incubation | 48 – 72 Hours | Allow sufficient time for apoptosis |

| Positive Control | Doxorubicin or Clioquinol | Validate assay sensitivity |

| Rescue Agent | N-Acetylcysteine (NAC) | Confirms ROS dependency |

References

-

PubChem. (n.d.).[1][] 5-Chloro-7-iodo-2-methylquinolin-8-ol (Compound Summary). National Library of Medicine.[1][] Retrieved October 26, 2023, from [Link][]

-

Ding, W. Q., et al. (2005).[][5][6] Anticancer activity of the antibiotic clioquinol.[1][][5][6][7] Cancer Research, 65(8), 3389–3395.[][5] [Link]

-

Schimmer, A. D., et al. (2012).[] Clioquinol targets zinc to lysosomes in human cancer cells. Biochemical Journal, 417(1), 133–139.[][5] [Link]

-

Chen, D., et al. (2013).[] Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, and antitumor activities in human prostate cancer cells.[1][] Cancer Research.[1][][5] [Link]

Sources

- 1. CAS 130-26-7: Clioquinol | CymitQuimica [cymitquimica.com]

- 3. scispace.com [scispace.com]

- 4. 5-Chloro-7-iodo-2-methyl-8-quinolinol | C10H7ClINO | CID 18372588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2 N,O)palladium(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Chloro-7-iodo-8-quinolinol = 95.0 HPLC 130-26-7 [sigmaaldrich.com]

methods for evaluating the neuroprotective effects of 5-Chloro-7-iodo-2-methyl-8-quinolinol

[1]

Executive Summary & Rationale

This application note details the methodological framework for evaluating the neuroprotective potential of 5-Chloro-7-iodo-2-methyl-8-quinolinol (referred to herein as Me-CQ ).

Me-CQ is a structural analog of Clioquinol (CQ) , a well-characterized Metal-Protein Attenuating Compound (MPAC). While CQ has demonstrated efficacy in preclinical Alzheimer’s (AD) and Parkinson’s (PD) models by chelating synaptic zinc/copper and inhibiting amyloid-beta (Aβ) aggregation, its clinical utility was limited by manufacturing impurities and a narrow therapeutic window.

The addition of a methyl group at the 2-position of the quinoline ring is a critical structural modification. From a medicinal chemistry perspective, this steric bulk proximal to the chelating nitrogen donor may modulate the stability constant (log K) of metal complexes, potentially altering the drug's ability to strip metals from metalloproteins (toxicity) versus pathological aggregates (efficacy).

Objective: To systematically quantify the neuroprotective index of Me-CQ relative to the parent compound Clioquinol.

Chemical Handling & Safety

Compound Identity:

-

IUPAC Name: 5-chloro-7-iodo-2-methylquinolin-8-ol[1]

-

CAS: 130-26-7 (Note: Often conflated with CQ; verify specific catalog number for 2-methyl analog).

-

PubChem CID: 18372588[1]

-

Molecular Weight: 319.52 g/mol [1]

Preparation Protocol:

-

Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle. The 2-methyl group increases lipophilicity (Predicted LogP ~3.5 vs ~3.0 for CQ).

-

Stock Solution: Prepare a 50 mM stock in anhydrous DMSO. Vortex and warm to 37°C if necessary.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

-

Working Solution: Dilute into culture media immediately prior to use. Limit final DMSO concentration to <0.5% (v/v) to avoid vehicle neurotoxicity.

Module 1: Physicochemical Profiling (Cell-Free)

Before biological testing, you must determine if Me-CQ retains the functional capacity to engage target metals (Zn²⁺, Cu²⁺).

Protocol 1.1: Metal Chelation Efficiency Assay

Rationale: The 2-methyl substituent may sterically hinder the formation of the planar 2:1 (Ligand:Metal) complex typical of 8-hydroxyquinolines.

Materials:

-

UV-Vis Spectrophotometer (200-600 nm range).

-

Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.

-

Metals: ZnCl₂ and CuCl₂ stocks (1 mM).

Procedure:

-

Baseline: Measure absorbance of Me-CQ (25 µM) alone in buffer.

-

Titration: Sequentially add ZnCl₂ or CuCl₂ (0.1 to 2.0 molar equivalents).

-

Readout: Monitor the bathochromic shift (red shift) of the absorption maximum (~260 nm -> ~320-400 nm upon complexation).

-

Data Analysis: Plot Absorbance vs. [Metal]/[Ligand] ratio.

-

Success Criterion: A distinct plateau at 0.5 equivalents (indicating 2:1 stoichiometry) confirms functional chelation. If the curve is linear or shallow, the methyl group significantly reduces affinity.

-

Module 2: In Vitro Neuroprotection Screening

This module differentiates between direct toxicity and neuroprotective efficacy against specific insults.

Protocol 2.1: The "Paradoxical Toxicity" Viability Screen

Rationale: MPACs can be toxic at high concentrations by stripping essential metalloenzymes. You must define the Non-Toxic Concentration (NTC) range.

Cell Model: SH-SY5Y (Human Neuroblastoma) or PC12 (Pheochromocytoma). Readout: MTT Assay (Metabolic activity) & LDH Release (Membrane integrity).

Workflow:

-

Seeding: Plate cells at 10,000 cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype (critical for relevance).

-

Treatment: Treat with Me-CQ at log-scale concentrations: 0.1, 0.3, 1, 3, 10, 30, 100 µM.

-

Incubation: 24 hours.

-

Analysis:

-

MTT: Add 0.5 mg/mL MTT, incubate 4h, dissolve formazan in DMSO, read at 570 nm.

-

Interpretation: Identify the LD50 . For CQ, toxicity often appears >10 µM. If Me-CQ shows >90% viability at 30 µM, it has a superior safety profile.

-

Protocol 2.2: Rescue from Aβ-Induced Toxicity

Rationale: To verify if Me-CQ prevents amyloid-beta oligomer toxicity.

Procedure:

-

Oligomer Prep: Dissolve Aβ1-42 peptide in HFIP, evaporate, resuspend in DMSO, then dilute in PBS and incubate at 4°C for 24h to form oligomers.

-

Challenge: Co-treat differentiated SH-SY5Y cells with:

-

Vehicle Control[2]

-

Aβ1-42 (10 µM)

-

Aβ1-42 (10 µM) + Me-CQ (0.1, 1, 5 µM)

-

Positive Control: Aβ1-42 + Clioquinol (1 µM)

-

-

Readout: MTT assay after 48 hours.

-

Efficacy Calculation:

Module 3: Mechanism of Action (Anti-Aggregation)

Protocol 3.1: Thioflavin T (ThT) Fluorescence Assay

Rationale: ThT fluoresces only when bound to beta-sheet rich amyloid fibrils. This assay determines if Me-CQ inhibits the physical aggregation process.

Materials:

-

Aβ1-42 monomer (20 µM).

-

Thioflavin T (10 µM).

-

Me-CQ (10, 20, 50 µM).

-

Zinc/Copper (20 µM) - Optional: to test metal-induced aggregation.

Procedure:

-

Assembly: In a black 96-well plate, mix Aβ, Metal ions, and Me-CQ.

-

Kinetics: Incubate at 37°C with shaking. Measure Fluorescence (Ex: 440nm / Em: 485nm) every 15 minutes for 24 hours.

-

Result:

-

Inhibition: A reduction in the fluorescence plateau compared to Aβ alone.

-

Disaggregation: Add Me-CQ to pre-formed fibrils and monitor fluorescence decay.

-

Visualization: Mechanistic Pathway & Workflow

Figure 1: Mechanistic pathway of Me-CQ. It intercepts metal-driven Aβ aggregation and ROS production, redistributing metals to restore cellular homeostasis.

Data Presentation: Comparative Analysis Template

Use this table structure to report your findings relative to the parent compound.

| Parameter | Assay Method | Clioquinol (Reference) | Me-CQ (Test Compound) | Desired Outcome |

| LogP (Lipophilicity) | Computational / HPLC | ~3.0 - 3.5 | TBD (Likely >3.5) | Higher = Better BBB penetration |

| Metal Stoichiometry | UV-Vis Titration | 2:1 (Ligand:Metal) | TBD | 2:1 indicates stable complex |

| Neurotoxicity (LD50) | MTT (SH-SY5Y) | ~10 - 30 µM | TBD | > 30 µM (Reduced toxicity) |

| Aβ Rescue (EC50) | MTT (+ Aβ1-42) | ~0.5 - 1.0 µM | TBD | < 1.0 µM (Potent protection) |

| Anti-Aggregation | ThT Fluorescence | High Inhibition | TBD | Comparable or Superior |

References

-

Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity. Source: PNAS (2014) URL:[Link]

-

The oxidative neurotoxicity of clioquinol. Source: Neuropharmacology (2005) URL:[Link]

-

Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes. Source: Inorganic Chemistry (2004) URL:[3][Link]

-

5-Chloro-7-iodo-2-methyl-8-quinolinol (Compound Summary). Source: PubChem URL:[1][Link]

-

Effects of clioquinol on metal-triggered amyloid-beta aggregation revisited. Source: Inorganic Chemistry (2009) URL:[4][Link]

Sources

- 1. 5-Chloro-7-iodo-2-methyl-8-quinolinol | C10H7ClINO | CID 18372588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of clioquinol on metal-triggered amyloid-beta aggregation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Characterization of Novel Metal Complexes with 5-Chloro-7-iodo-2-methyl-8-quinolinol

Part 1: Executive Summary